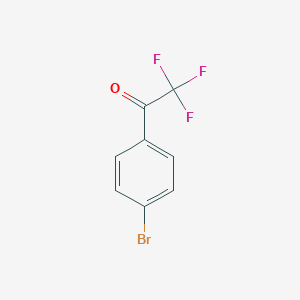

4'-Bromo-2,2,2-trifluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSAQHSAGRWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345342 | |

| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16184-89-7 | |

| Record name | 4′-Bromo-2,2,2-trifluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16184-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-2,2,2-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Ketone Building Block

An In-depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This compound, identified by its CAS number 16184-89-7 , stands out as a pivotal starting material that masterfully combines the influential trifluoromethyl ketone moiety with a versatile brominated aromatic ring.[1][2][3]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is the foundation of its effective use in synthesis. This compound is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic that influences handling and storage.[4][5] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16184-89-7 | [1][3] |

| Molecular Formula | C₈H₄BrF₃O | [1][3] |

| Molecular Weight | 253.02 g/mol | |

| Appearance | Clear light yellow liquid or low melting crystals | [4][5] |

| Melting Point | 26-30 °C | [2][5] |

| Boiling Point | 95 °C at 4 mm Hg | [2] |

| Density | 1.662 g/mL at 25 °C | [2][4] |

| Flash Point | 96 °C (205 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water | [2][4][6] |

| Refractive Index | ~1.461 | [4][5] |

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The ¹H NMR spectrum is characterized by signals in the aromatic region, while the presence of the trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR.[7] Mass spectrometry will show a characteristic isotopic pattern for bromine.[8]

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is most effectively achieved through the reaction of an organometallic species derived from a brominated precursor with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.[1][5] The following protocol is a robust and widely cited method.

Step-by-Step Synthesis Protocol

Reaction: Formation of a lithiated bromobenzene intermediate followed by nucleophilic acyl substitution on ethyl trifluoroacetate.

Materials:

-

1,2-Dibromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Ethyl trifluoroacetate

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Organolithium Reagent: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous THF.[1][2]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermicity of the metal-halogen exchange and maintain the stability of the highly reactive organolithium intermediate.

-

Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not rise above -60 °C.[1] Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

-

Electrophile Addition: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (~1.05 eq) in anhydrous diethyl ether and cool it to -78 °C.[1][2]

-

Coupling Reaction: Transfer the cold organolithium solution to the ethyl trifluoroacetate solution via cannula, again maintaining a temperature below -70 °C. Stir the reaction mixture at this temperature for approximately 15-30 minutes, then allow it to warm gradually to room temperature.[1][2]

-

Aqueous Workup: Quench the reaction by partitioning the mixture between diethyl ether and a saturated aqueous solution of ammonium chloride.[1] Adjust the pH of the aqueous layer to ~2 with 1 M HCl to neutralize any remaining basic species and facilitate phase separation.

-

Extraction and Purification: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[1] Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can often be used directly or purified further by flash column chromatography on silica gel using an ethyl acetate/hexane eluent system.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct and strategically important reactive sites.

-

The Trifluoroacetyl Group: The three fluorine atoms act as powerful electron-withdrawing groups via the inductive effect. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage over non-fluorinated acetophenones.[9] Common reactions at this site include reductions to form chiral alcohols, which are valuable chiral building blocks.

-

The 4-Bromo Substituent: The bromine atom on the phenyl ring serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[10]

Key Reactive Sites Diagram

Caption: Primary reactive centers of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The dual-functionality of this reagent makes it a valuable asset in the synthesis of pharmacologically active compounds.[11]

-

Scaffold for Bioactive Molecules: It is a key intermediate in the synthesis of complex heterocyclic structures. For example, it is used to prepare carbonyl-bridged bithiazole derivatives, which have applications in materials science as air-stable n-type organic field-effect transistors.

-

Synthesis of Drug Candidates: A notable application is its use as a reagent in the synthesis of MK-5046, a selective agonist for the Bombesin receptor subtype-3 (BRS-3).[2][6] BRS-3 is a G-protein coupled receptor implicated in metabolism and energy homeostasis, making it a target for the treatment of obesity.[2]

-

Role of Fluorine in Drug Design: The trifluoromethyl group enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). It can also increase binding affinity and improve membrane permeability, thereby enhancing a drug candidate's overall pharmacokinetic profile.[12]

-

Cross-Coupling for Library Synthesis: The bromo group allows for late-stage functionalization, a powerful strategy in drug discovery.[11] A core structure can be synthesized and then diversified in the final steps by coupling various boronic acids or other partners, rapidly generating a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain reagent integrity.

-

Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][13]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is required.[14] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][15]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[16] For skin contact, wash with plenty of soap and water.[16] If inhaled, move the person to fresh air.[13] In all cases of significant exposure, seek immediate medical attention.[14]

-

Storage: The compound is noted to be moisture-sensitive.[5][6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a dry, cool, and well-ventilated area.[5][16]

Conclusion

This compound (CAS: 16184-89-7) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a highly electrophilic trifluoromethyl ketone and a versatile aryl bromide handle provides chemists with a powerful platform for constructing complex molecules with tailored properties. Its demonstrated utility in the synthesis of drug candidates like BRS-3 agonists underscores its importance for professionals in pharmaceutical research and development. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can fully leverage its potential to accelerate innovation in both medicinal chemistry and materials science.

References

- 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

- Molander, G. A., & Petrillo, D. E. (n.d.). 1-(4-ACETYLPHENYL)-2-PHENYLETHANE from POTASSIUM 2-PHENETHYLTRIFLUOROBORATE and 4-BROMOACETOPHENONE. Organic Syntheses.

- This compound - MS (GC) Spectrum. (n.d.). SpectraBase.

- This compound - 1H NMR Spectrum. (n.d.). SpectraBase.

- The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Acetophenone, p-bromo. (n.d.). Organic Syntheses.

- Reactivity comparison of trifluoroacetophenone and acetophenone. (n.d.). ResearchGate.

- This compound. (n.d.). MySkinRecipes.

- Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 16184-89-7 [chemicalbook.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 16184-89-7 [m.chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound [myskinrecipes.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Physical Properties of 4'-Bromo-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic ketone that has garnered significant attention in synthetic organic chemistry and medicinal chemistry. Its unique trifluoromethyl and bromo-substituted structure makes it a valuable intermediate and building block for a wide range of more complex molecules. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromo-substituent provides a reactive handle for various cross-coupling reactions. This compound is notably used in the synthesis of carbonyl-bridged bithiazole derivatives and as a reagent in the creation of MK-5046, a selective agonist for the Bombesin receptor subtype-3, which has been investigated for obesity treatment.[1][2] A thorough understanding of its physical properties is paramount for its effective use in laboratory synthesis, process development, and quality control. This guide provides a comprehensive overview of these properties, grounded in established experimental data and methodologies.

Core Physicochemical Characteristics

The fundamental physical properties of a compound dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation processes.

| Property | Value | Source(s) |

| Chemical Name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | [3][4][5] |

| Synonyms | 4-Bromo-α,α,α-trifluoroacetophenone, p-Bromophenyl trifluoromethyl ketone | |

| CAS Number | 16184-89-7 | [3][4] |

| Molecular Formula | C₈H₄BrF₃O | [3][6] |

| Molecular Weight | 253.02 g/mol | [6] |

| Appearance | White to pale yellow crystals, powder, or fused solid. May also appear as a clear, colorless to pale yellow liquid (as melt). | [3][5][6] |

| Melting Point | 26-30 °C (lit.) | [1][2] |

| Boiling Point | 95 °C at 4 mmHg (lit.); 72 °C at 6 Torr | [1][2][6] |

| Density | 1.662 g/mL at 25 °C (lit.) | [2][6] |

| Solubility | Slightly soluble in water. | [1][2][6][7] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [6] |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the spectra are consistent with its structure.[3][5]

-

¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would show signals corresponding to the aromatic protons on the bromophenyl ring. Due to the substitution pattern, these protons would appear as a set of doublets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum provides insight into the different carbon environments within the molecule.[8] Key signals would include those for the trifluoromethyl carbon, the carbonyl carbon, and the distinct carbons of the bromophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to:

-

The C=O (carbonyl) stretching of the ketone.

-

C-F stretching from the trifluoromethyl group.

-

C-Br stretching.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[9] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern.

Experimental Protocols for Property Determination

The following sections describe standardized, self-validating methodologies for determining key physical properties. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. A capillary tube is tapped into the powder to pack a small amount (2-3 mm high) of the sample into the closed end.

-

Instrumentation: The packed capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.

Causality and Trustworthiness:

-

Why fine powder? A finely powdered sample ensures uniform heat distribution, leading to a more accurate and sharper melting range.

-

Why a slow heating rate? A slow rate allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point. This is a self-validating step; a rapid heating rate would produce a broad and inaccurate range, signaling a flawed measurement.

Caption: General Workflow for Spectroscopic Analysis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as an irritant. [6]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [6][10][11]* Precautions:

-

Use only in a well-ventilated area, such as a chemical fume hood. [10][11] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11] * Avoid breathing dust, fumes, or vapors. [10][11] * Wash hands thoroughly after handling. [10]* Storage: The compound is noted to be moisture-sensitive. [1][7]It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and moisture. [1][10]

-

Conclusion

This compound is a crystalline solid at room temperature with a low melting point and well-defined physical and spectroscopic properties. Its slight solubility in water and characteristic spectroscopic signatures are key identifiers for quality control. A comprehensive understanding of these properties, coupled with rigorous adherence to safety protocols, enables researchers and drug development professionals to effectively utilize this versatile chemical intermediate in the synthesis of novel compounds and active pharmaceutical ingredients.

References

- This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- This compound - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 16184-89-7 [chemicalbook.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 16184-89-7 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4'-Bromo-2,2,2-trifluoroacetophenone molecular weight

An In-depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone: A Keystone Building Block in Modern Chemistry

Abstract

This compound is a highly functionalized aromatic ketone that has emerged as a critical intermediate in pharmaceutical and materials science research. Its molecular architecture, featuring a trifluoromethyl ketone and a para-substituted bromophenyl ring, offers two distinct and synthetically valuable reactive centers. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability and bioavailability in drug candidates, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its strategic importance for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one, is a crystalline solid or liquid at or near room temperature.[1] Its core attributes are summarized in the table below, providing essential data for experimental design and chemical inventory management. The molecular weight is a fundamental property, calculated from its molecular formula, C₈H₄BrF₃O.[2]

| Property | Value | Source(s) |

| Molecular Weight | 253.02 g/mol | [2] |

| CAS Number | 16184-89-7 | [2] |

| Molecular Formula | C₈H₄BrF₃O | [1][2] |

| IUPAC Name | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | [1] |

| Synonyms | 4-Bromo-α,α,α-trifluoroacetophenone, p-Bromophenyl trifluoromethyl ketone | |

| Appearance | White to pale yellow crystals or powder; may be a clear colorless to pale yellow liquid/melt. | [1] |

| Melting Point | 26-30 °C (lit.) | |

| Boiling Point | 95 °C at 4 mmHg (lit.) | |

| Density | 1.662 g/mL at 25 °C (lit.) | |

| Solubility | Slightly soluble in water. |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.

| Technique | Expected Observations |

| ¹H NMR | In a solvent like CDCl₃, the spectrum is characterized by two signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the para-substitution, the four aromatic protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ketone are expected to be further downfield than the protons ortho to the bromine atom. |

| ¹⁹F NMR | A single sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group. |

| IR Spectroscopy | Key absorbances include a strong, sharp peak for the carbonyl (C=O) stretch, typically in the range of 1690-1720 cm⁻¹. Other significant peaks correspond to C-F bonds (strong, in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=C stretches. |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2) at m/z 252 and 254, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of the trifluoromethyl radical (•CF₃) to give a bromobenzoyl cation at m/z 183/185 and the loss of the bromine radical (•Br) to give a trifluoroacetylphenyl cation. |

Synthesis and Manufacturing

A common and reliable laboratory-scale synthesis involves the reaction of an organometallic reagent derived from a dibromobenzene precursor with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate. This method provides a direct route to the target molecule.

Experimental Protocol: Synthesis via Organolithium Intermediate

This protocol describes the synthesis starting from 1,2-dibromobenzene.[3]

-

Preparation of the Organolithium Reagent: Dissolve 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: In a separate flask, dissolve ethyl trifluoroacetate (1.0 to 1.1 eq) in anhydrous diethyl ether and cool to -78 °C. Transfer the previously prepared organolithium solution to the ethyl trifluoroacetate solution via cannula.

-

Reaction Quench and Workup: After stirring for approximately 15 minutes at -70 °C, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Adjust the pH of the aqueous layer to ~2 with 1 M HCl.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel chromatography or distillation.

Chemical Reactivity and Synthetic Utility

The true power of this reagent lies in its dual reactivity. The molecule possesses two key sites for chemical modification, allowing for sequential and orthogonal synthetic strategies.

The Aryl Bromide: A Gateway for Cross-Coupling

The bromine atom on the aromatic ring is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This functionality allows for the construction of complex biaryl systems and the introduction of diverse functional groups.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) provides a powerful method for forming C(sp²)-C(sp²) bonds.[4] This is arguably the most common application, enabling the synthesis of substituted biphenyls, which are prevalent structures in pharmaceuticals.[4]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N and C-O bonds by coupling with amines, anilines, or alcohols, providing access to diaryl ethers and arylamines.

-

Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, yielding stilbene and tolan derivatives.

The Trifluoromethyl Ketone: An Electron-Deficient Center

The strongly electron-withdrawing trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This enhances its reactivity towards nucleophiles compared to non-fluorinated acetophenones.

-

Nucleophilic Addition: The ketone readily undergoes addition reactions with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols.

-

Reduction: It can be selectively reduced to the corresponding secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). The resulting trifluoromethyl carbinol is a valuable chiral building block.

-

Hydrate Formation: A unique characteristic of trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water. This is a direct consequence of the electron-withdrawing nature of the CF₃ group stabilizing the gem-diol structure. Researchers must be mindful of this equilibrium, especially during aqueous workups or when using protic solvents.

Applications in Drug Discovery and Medicinal Chemistry

The combination of the aryl bromide and the trifluoromethyl ketone makes this molecule a "privileged" building block in medicinal chemistry. The rationale for its widespread use is grounded in the established benefits of fluorine incorporation in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating a CF₃ group can block metabolic hotspots on an aromatic ring, increasing the drug's half-life and bioavailability.[5]

-

Enhanced Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic profile of the molecule, enabling it to participate in favorable electrostatic or hydrogen bonding interactions with target proteins.[6]

-

Modulation of Physicochemical Properties: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This property can be strategically used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]

-

Synthetic Handle: As detailed in Section 4.1, the bromo group provides a reliable reactive site for late-stage functionalization, allowing medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

An example of its application includes its use as a reagent in the synthesis of MK-5046, a selective agonist for the Bombesin receptor subtype-3, which has been investigated for the treatment of obesity.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[4]

-

First Aid:

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[4]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored locked up and away from incompatible materials.[4]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and prevent entry into drains or waterways.

References

- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.

- Trifluoromethyl ketones: properties, preparation, and application. (2013). Royal Society of Chemistry.

- This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ikm.org.my [ikm.org.my]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4'-Bromo-2,2,2-trifluoroacetophenone: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents. The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's binding affinity, membrane permeability, and in vivo half-life. 4'-Bromo-2,2,2-trifluoroacetophenone, a key building block, embodies the synthetic utility of trifluoromethyl ketones. This guide provides a comprehensive technical overview of its structure, synthesis, reactivity, and critical role as a versatile intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 16184-89-7 | [1] |

| Molecular Formula | C8H4BrF3O | [1] |

| Molecular Weight | 253.02 g/mol | [1] |

| Appearance | White to pale yellow solid or liquid | [2] |

| Melting Point | 26-30 °C | [1] |

| Boiling Point | 95 °C at 4 mmHg | [1] |

| Density | 1.662 g/mL at 25 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies heavily on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two sets of signals in the aromatic region, corresponding to the four protons of the para-substituted benzene ring. The protons ortho to the carbonyl group are expected to be downfield compared to the protons ortho to the bromine atom due to the electron-withdrawing nature of the trifluoroacetyl group.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. Notable signals include the carbonyl carbon, the carbons of the aromatic ring (with distinct chemical shifts due to the different substituents), and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms.[4]

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It typically shows a singlet at a characteristic chemical shift, providing a clear diagnostic marker for this functional group.[5]

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2 peaks), confirming the elemental composition of the molecule.[6]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the reaction of an organometallic reagent derived from 1,4-dibromobenzene with a trifluoroacetylating agent. The following protocol details a robust and widely used organolithium-based method.

Experimental Protocol: Organolithium-Mediated Synthesis

This procedure involves the in-situ generation of 4-bromophenyllithium followed by its reaction with ethyl trifluoroacetate.

Materials:

-

1,4-Dibromobenzene

-

n-Butyllithium (in hexanes)

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromobenzene in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

-

After the addition is complete, stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 4-bromophenyllithium.

-

In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF and cool it to -78 °C.

-

Transfer the freshly prepared 4-bromophenyllithium solution to the ethyl trifluoroacetate solution via a cannula, again maintaining a temperature below -60 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with 1 M hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[7]

Reaction Mechanism

The synthesis proceeds through a well-defined nucleophilic acyl substitution mechanism.

Caption: Synthesis of this compound via an organolithium intermediate.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react readily with water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the organolithium intermediate.

-

Low Temperature: The lithium-halogen exchange and the subsequent nucleophilic attack are highly exothermic reactions. Maintaining a low temperature (-78 °C) is crucial to control the reaction rate, prevent side reactions (such as the reaction of n-butyllithium with the solvent), and ensure the stability of the organolithium reagent.

-

Workup Procedure: The reaction is quenched with a mild proton source like saturated ammonium chloride to protonate the alkoxide intermediate without causing unwanted side reactions. The subsequent acid wash helps to remove any remaining inorganic salts.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of three key functional handles: the trifluoromethyl ketone, the bromine atom, and the aromatic ring.

Role as a Key Synthetic Intermediate

The trifluoromethyl ketone is a versatile functional group that can undergo a variety of transformations, including reduction to the corresponding alcohol, olefination reactions, and the formation of heterocyclic structures. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The aromatic ring itself can undergo further electrophilic aromatic substitution reactions.

Case Study: Synthesis of a Bombesin Receptor Subtype-3 (BRS-3) Agonist

This compound has been utilized as a key reagent in the synthesis of MK-5046, a selective agonist for the bombesin receptor subtype-3, which has been investigated for the treatment of obesity.[1] In this synthesis, the trifluoromethyl ketone moiety is a crucial part of the final pharmacophore, highlighting the importance of this building block in constructing complex and biologically active molecules.

Synthesis of Bioactive Heterocycles

This compound also serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. For instance, it can be used in the preparation of carbonyl-bridged bithiazole derivatives, which have been explored for their applications in materials science and may have potential as bioactive scaffolds.[2]

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for this reagent.

-

Hazard Statements: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important and versatile building block for researchers and scientists in the field of drug development. Its unique combination of a reactive trifluoromethyl ketone and a functionalizable brominated aromatic ring provides a powerful platform for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

- SpectraBase. (n.d.). This compound [1H NMR].

- The Royal Society of Chemistry. (n.d.). Supporting information.

- The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.

- SpectraBase. (n.d.). This compound [13C NMR].

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.

- SpectraBase. (n.d.). This compound [MS (GC)].

- National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-4-fluoroacetophenone: A Versatile Chemical Building Block.

- University of California, Santa Barbara. (n.d.). Fluorine NMR.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.

- ResearchGate. (n.d.). (PDF) Reaction Mechanism of Methyl Trifluoroacetate (CH3TFA) with Lithium Polysulfides (Li2S6) in Gas and Solvent Phase.

- Google Patents. (n.d.). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.

- ResearchGate. (n.d.). Reaction Mechanism of Methyl Tri uoroacetate (CH 3 TFA) with Lithium Polysul des (Li 2 S 6 ) in Gas and Solvent Phase.

- Google Patents. (n.d.). CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate.

Sources

- 1. This compound | 16184-89-7 [chemicalbook.com]

- 2. 4′-ブロモ-2,2,2-トリフルオロアセトフェノン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. azom.com [azom.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

4'-Bromo-2,2,2-trifluoroacetophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct functionalities: the brominated aromatic ring, which is amenable to a wide range of cross-coupling reactions; the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates; and the ketone moiety, a versatile handle for further chemical transformations. This compound serves as a crucial intermediate in the synthesis of compounds like the obesity drug candidate MK-5046 and in the development of carbonyl-bridged bithiazole derivatives for air-stable n-type organic field-effect transistors.[1]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this compound. As a Senior Application Scientist, my focus is not merely on procedural steps but on the underlying mechanistic principles and the rationale behind experimental design, ensuring a robust and reproducible synthesis. We will delve into two major strategies: the classical Friedel-Crafts acylation and modern organometallic-based approaches, offering a comparative analysis to guide the selection of the most suitable method for a given application.

The Friedel-Crafts Acylation Approach: A Classic Route to Aryl Ketones

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[2][3] This electrophilic aromatic substitution reaction involves the installation of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[4][5]

Mechanistic Principles

The synthesis of this compound via this route involves the reaction of bromobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).

The mechanism proceeds in four key steps:[6]

-

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the trifluoroacetic anhydride, facilitating the formation of a highly reactive and resonance-stabilized trifluoroacylium ion (CF₃CO⁺).[2][4]

-

Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring.[6]

-

Catalyst Regeneration: The process regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid, deactivating it.[5]

A significant challenge in this synthesis is the nature of the substrate. Bromobenzene is considered a deactivated aromatic ring because the bromine atom is an electron-withdrawing group (by induction), which slows the rate of electrophilic substitution.[3][7] However, bromine is also an ortho, para-director, meaning the incoming acyl group is directed to the positions ortho and para to the bromine. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.

Synthesis Pathway: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of bromobenzene.

Experimental Protocol: Trifluoroacetylation of Bromobenzene

This protocol is a representative procedure adapted from the principles of Friedel-Crafts acylation.[8][9]

Materials:

-

Bromobenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask.

-

Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution may occur.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum salts and breaks up the product-AlCl₃ complex. Caution: This step is highly exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a pale yellow liquid or solid, can be purified by vacuum distillation to yield the final product.

Data Presentation

| Parameter | Friedel-Crafts Acylation |

| Acylating Agent | Trifluoroacetic Anhydride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (DCM) |

| Typical Yield | 60-80% |

| Purity (Post-Distillation) | >98% |

| Key Considerations | Anhydrous conditions are critical. Reaction is exothermic and requires careful temperature control. Stoichiometric or excess catalyst is needed. |

Organometallic Approaches: Precision and Low-Temperature Synthesis

Organometallic routes offer a powerful alternative to Friedel-Crafts chemistry, often providing higher selectivity and proceeding under milder conditions. These methods typically involve the creation of a highly nucleophilic organometallic reagent from bromobenzene, which then reacts with an electrophilic source of the trifluoroacetyl group.

Synthesis via Organolithium Reagents

This pathway is one of the most effective and commonly cited methods for preparing this compound.[1][10] It relies on the generation of an aryllithium intermediate, a potent nucleophile.

The synthesis begins with a lithium-halogen exchange reaction. 1,4-Dibromobenzene or 1-bromo-4-iodobenzene is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C). The more electropositive lithium atom readily exchanges with the more electronegative halogen (iodine or bromine), forming 4-bromophenyllithium.[11][12] This intermediate is then treated with an electrophilic trifluoroacetyl source, like ethyl trifluoroacetate. The highly nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the desired ketone product.

The use of extremely low temperatures is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent (THF) or undesired coupling reactions.[13]

Caption: Synthesis via an organolithium intermediate.

This protocol is based on procedures reported in the literature.[1][10]

Materials:

-

1,4-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Ethyl trifluoroacetate

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ammonium chloride (NH₄Cl) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,4-dibromobenzene (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0 equivalent) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 4-bromophenyllithium.

-

Acylation: In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.05 equivalents) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared 4-bromophenyllithium solution to the ethyl trifluoroacetate solution via cannula while maintaining the temperature at -78 °C.

-

Reaction Completion: Stir the reaction mixture at -78 °C for 15-30 minutes, then allow it to slowly warm to room temperature.

-

Workup - Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.[10]

Synthesis via Grignard Reagents: A Closely Related Alternative

Grignard reagents (R-MgX) are another class of powerful organometallic nucleophiles, similar in reactivity to organolithium compounds but often easier and safer to prepare and handle.[14]

The synthesis would involve the initial formation of 4-bromophenylmagnesium bromide by reacting 1,4-dibromobenzene with magnesium metal in an ethereal solvent like THF.[12] This Grignard reagent would then be added to an electrophilic trifluoroacetyl source, such as trifluoroacetic anhydride or S-ethyl trifluorothioacetate, to form the target ketone. The Grignard reagent adds to the carbonyl group, and upon aqueous workup, the desired product is formed. While less reactive than their organolithium counterparts, Grignard reagents are excellent nucleophiles for reactions with highly electrophilic carbonyls.

Caption: Conceptual synthesis via a Grignard reagent.

Comparative Analysis and Process Optimization

The choice of synthetic route depends on factors such as scale, available equipment, cost, and safety considerations.

| Feature | Friedel-Crafts Acylation | Organolithium Route | Grignard Route (Conceptual) |

| Starting Materials | Bromobenzene, TFAA | 1,4-Dibromobenzene, n-BuLi | 1,4-Dibromobenzene, Mg |

| Key Reagents | AlCl₃ (corrosive, moisture-sensitive) | n-BuLi (pyrophoric, moisture-sensitive) | Mg turnings (flammable solid) |

| Reaction Temp. | 0 °C to Room Temp. | -78 °C | Room Temp. to Reflux |

| Advantages | Uses inexpensive starting materials. Well-established industrial process. | High yields and selectivity. Milder overall conditions (avoids strong acids). | Safer and easier to handle than n-BuLi. Good for large-scale synthesis. |

| Disadvantages | Requires stoichiometric/excess Lewis acid. Generates acidic waste. Potential for side products on activated rings. | Requires cryogenic temperatures. Pyrophoric reagents demand strict inert atmosphere techniques. | Grignard formation can be difficult to initiate. Less reactive than organolithiums. |

| Ideal Application | Large-scale, cost-driven synthesis where acidic waste streams can be managed. | Laboratory-scale synthesis requiring high purity and selectivity. | Scalable synthesis where cryogenic conditions are undesirable. |

Troubleshooting and Optimization:

-

Low Yield in Friedel-Crafts: Ensure all reagents and glassware are scrupulously dry. Use a fresh, high-purity grade of AlCl₃. Increasing reaction time or temperature may improve conversion but can also lead to side products.

-

Failure to Initiate Grignard Reaction: The magnesium surface may be passivated by an oxide layer. Activating the magnesium by crushing it, adding a small crystal of iodine, or using 1,2-dibromoethane can initiate the reaction.[12]

-

Side Reactions in Organolithium Route: The primary cause is temperature fluctuation. Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of n-BuLi to prevent localized heating.

Safety and Handling

-

This compound: This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15][16] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Reagents:

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and toxic. Reacts with moisture. Handle with extreme care in a fume hood.

-

References

- 4-bromoacetophenone - Organic Syntheses Procedure.

- Friedel-Crafts Acylation: Mechanism, Reactions & limitations - The Chemistry Notes.

- Friedel-Crafts Acetylation of Bromobenzene - Studocu.

- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S.

- Optimization of the Friedel-Crafts reaction conditions. [a] - ResearchGate.

- Friedel-Crafts Acylation - Organic Chemistry Portal.

- Grignard Reaction - University of Wisconsin-River Falls.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

- Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - RSC Publishing.

- NIPER, SAS Nagar, India.

- Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed.

- Acetophenone, p-bromo - Organic Syntheses Procedure.

- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals.

- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications.

- Organolithium Reagents 1 - Harvard University.

- 3 - Organic Syntheses Procedure.

- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents.

- Organolithium reagent - Wikipedia.

- is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure.

- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.

- Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.

- Sci-Hub. Available at: [Link] (Note: This link is a proxy to a scientific paper and may not be universally accessible or stable).

Sources

- 1. This compound | 16184-89-7 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 傅-克酰基化反应 [sigmaaldrich.com]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and drug discovery, certain molecules emerge as indispensable building blocks, valued for their unique reactivity and versatility. 1-(4-Bromophenyl)-2,2,2-trifluoroethanone, a compound at the intersection of aromatic and fluorinated chemistries, is a prime example of such a pivotal intermediate. Its trifluoromethyl group imparts distinct electronic properties and metabolic stability, while the brominated phenyl ring offers a reactive handle for a multitude of cross-coupling reactions. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical applications. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely instructional but also illustrative of the underlying chemical principles.

Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound commonly referred to as 4-Bromo-α,α,α-trifluoroacetophenone is 1-(4-Bromophenyl)-2,2,2-trifluoroethanone .[1][2][3] This nomenclature precisely defines the molecular structure: a two-carbon ethanone backbone, with a trifluoro-substituted methyl group at the second position and a 4-bromophenyl group attached to the carbonyl carbon.

Throughout scientific literature and commercial catalogs, a variety of synonyms are used interchangeably. These include:

-

4'-Bromo-2,2,2-trifluoroacetophenone[4]

-

p-Bromophenyl Trifluoromethyl Ketone

Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from various suppliers.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanone is fundamental to its handling, reaction design, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄BrF₃O | [1][2][3] |

| Molecular Weight | 253.02 g/mol | [2][3][4][6] |

| Appearance | White to light yellow solid or powder | [1][7] |

| Melting Point | 26-31 °C | [4] |

| Boiling Point | 95 °C at 4 mmHg | [4] |

| Density | 1.662 g/mL at 25 °C | [4] |

| Purity | Typically ≥95% to >98% (GC) | [2] |

The presence of the highly electronegative trifluoromethyl group significantly influences the compound's properties, contributing to its electrophilic nature at the carbonyl carbon and its utility in various chemical transformations.

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanone can be achieved through several routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Grignard Reaction Approach

A common and direct method involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with an excess of a trifluoroacetylating agent like ethyl trifluoroacetate.

Workflow Diagram: Grignard Synthesis

Caption: Workflow for the Grignard synthesis of 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

Experimental Protocol: Grignard Synthesis

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-bromobenzene in the same solvent is added dropwise to initiate the formation of 4-bromophenylmagnesium bromide. The exothermicity of the reaction is a key indicator of successful initiation.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added slowly to a solution of ethyl trifluoroacetate in anhydrous ether, typically at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent. The pH may be adjusted to be slightly acidic with dilute HCl to ensure complete protonation.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is often purified by flash chromatography on silica gel.

Causality: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The low-temperature addition of the Grignard reagent to the ester prevents side reactions such as the addition of a second equivalent of the Grignard reagent to the ketone product.

Friedel-Crafts Acylation

An alternative, though less common, approach is the Friedel-Crafts acylation of bromobenzene using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.

Reaction Scheme: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation route to synthesize the target compound.

Causality: The bromine atom is an ortho-, para-directing deactivator. While the reaction yields the desired para-substituted product, the deactivating nature of the bromine can lead to harsher reaction conditions and potentially lower yields compared to the Grignard method.

Applications in Research and Development

1-(4-Bromophenyl)-2,2,2-trifluoroethanone is a versatile building block, primarily due to the presence of the bromo- and trifluoromethyl ketone functionalities.

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo-substituent provides a site for further molecular elaboration, often through palladium-catalyzed cross-coupling reactions.

A notable application is in the synthesis of precursors for drugs like Odanacatib, a cathepsin K inhibitor.[8] The synthesis involves a Suzuki-Miyaura cross-coupling reaction between 1-(4-bromophenyl)-2,2,2-trifluoroethanone and a suitable boronic acid, followed by asymmetric reduction of the resulting ketone.[8]

Signaling Pathway Diagram: Suzuki-Miyaura Coupling

Caption: Synthetic pathway utilizing Suzuki-Miyaura coupling.

Materials Science

In the field of materials science, 1-(4-bromophenyl)-2,2,2-trifluoroethanone has been used in the preparation of carbonyl-bridged bithiazole derivatives.[4][6] These materials have shown potential as n-type organic field-effect transistors (OFETs), which are essential components in organic electronics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-bromophenyl)-2,2,2-trifluoroethanone.

-

Hazard Identification: The compound is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[9] Work in a well-ventilated area or a fume hood to avoid inhalation.

-

Handling and Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[9] Keep the container tightly closed.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Conclusion

1-(4-Bromophenyl)-2,2,2-trifluoroethanone is a chemical intermediate of significant value in both pharmaceutical and materials science research. Its synthesis is well-established, and its dual functionality allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist looking to leverage its potential in their work. The continued exploration of this and similar fluorinated building blocks will undoubtedly pave the way for future innovations in drug discovery and advanced materials.

References

- ResearchGate. (n.d.). Bioreduction of 1‐(4‐bromophenyl)‐2,2,2‐trifluoroethanone (8 a) followed by Suzuki‐Miyaura cross coupling reaction.

- CRO SPLENDID LAB. (n.d.). 4-Bromo-2,2,2-trifluoroacetophenone.

- Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding 1-(4-Bromophenyl)-2,2,2-trifluoroethanone (CAS 16184-89-7): A Key Component.

- Appretech Scientific Limited. (n.d.). 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one.

Sources

- 1. Ethanone, 1-(4-bromophenyl)-2,2,2-trifluoro- | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. 4′-溴-2,2,2-三氟苯乙酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. appretech.com [appretech.com]

- 6. 4′-溴-2,2,2-三氟苯乙酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.fr [fishersci.fr]

1H NMR spectrum of 4'-Bromo-2,2,2-trifluoroacetophenone

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4'-Bromo-2,2,2-trifluoroacetophenone

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of chemists for the structural elucidation of organic molecules.[1] In the realm of pharmaceutical and materials science, the strategic incorporation of fluorine atoms can dramatically modulate a molecule's metabolic stability, lipophilicity, and biological activity.[2] Consequently, a precise understanding of the structure of fluorinated intermediates is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a key building block in organic synthesis. We will dissect the spectrum by examining the fundamental principles of chemical shift and spin-spin coupling, providing a field-proven protocol for data acquisition, and interpreting the resulting data to unambiguously confirm the molecular structure.

Section 1: Molecular Architecture and its Spectroscopic Fingerprint

The ¹H NMR spectrum of a molecule is a direct reflection of its electronic environment. In this compound, the key structural features dictating the spectrum are the substituents on the aromatic ring.

-

The Trifluoroacetyl Group (-COCF₃): This group is a powerful electron-withdrawing moiety due to the combined inductive effects of the carbonyl oxygen and the three highly electronegative fluorine atoms. This strong deshielding effect significantly draws electron density away from the aromatic ring, causing the attached protons to resonate at a much lower field (higher ppm value) than those of unsubstituted benzene (δ ≈ 7.3 ppm).[3][4]

-

The Bromo Group (-Br): Bromine is also an electronegative atom that withdraws electron density via induction. However, it can donate electron density through resonance. Overall, it is considered a deactivating group. Its influence on the proton chemical shifts is less pronounced than that of the trifluoroacetyl group.

The para-substitution pattern on the benzene ring results in two distinct sets of chemically equivalent protons, labeled here as Hₐ and Hₑ. Due to the symmetry of the molecule, the two Hₐ protons are chemically equivalent, as are the two Hₑ protons. This leads to the expectation of two signals in the aromatic region of the ¹H NMR spectrum.

Caption: A standardized workflow for NMR spectrum acquisition.

Conclusion